molecular formula C18H18BrN3OS2 B2926894 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide CAS No. 899732-58-2

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide

Cat. No.: B2926894
CAS No.: 899732-58-2
M. Wt: 436.39
InChI Key: GARWFVDKHVPZFD-UHFFFAOYSA-N
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Description

This compound is a piperazine-1-carbothioamide derivative featuring a 5-bromo-2-hydroxybenzenecarbothioyl substituent and an N-phenyl group. Its structure combines a thioamide-functionalized piperazine core with aromatic and halogenated motifs, which are critical for its physicochemical and biological properties. Such derivatives are often synthesized via nucleophilic substitution or condensation reactions involving isothiocyanates and piperazine intermediates .

Properties

IUPAC Name

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3OS2/c19-13-6-7-16(23)15(12-13)17(24)21-8-10-22(11-9-21)18(25)20-14-4-2-1-3-5-14/h1-7,12,23H,8-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARWFVDKHVPZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=C(C=CC(=C2)Br)O)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide typically involves multiple steps. One common approach is the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and N-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to form a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

4-(1H-Benzo[d]imidazol-2-yl)-N-phenylpiperazine-1-carbothioamide (4a)
  • Structure : Replaces the bromo-hydroxybenzenecarbothioyl group with a benzimidazole moiety.
  • Synthesis : Prepared via reaction of phenyl isothiocyanate with 1-(1H-benzimidazol-2-yl)piperazine under mild conditions .
  • Key Data :
    • Molecular Weight: 338.14 g/mol
    • Anticancer Activity: Exhibits IC₅₀ values of 12–18 µM against breast cancer cell lines (MCF-7, MDA-MB-231) .
JNU-SM919 (C26H29ClN4O2S)
  • Structure : Contains a methylpiperazine core with a chlorophenyl substituent.
  • Biological Activity : Demonstrates antifungal efficacy against Candida albicans (MIC: 8 µg/mL) by targeting the δ subunit of F1Fo-ATP synthase .
4-Benzyl-N-methylpiperazine-1-carbothioamide
  • Structure : Features a benzyl group and methyl substitution on the piperazine nitrogen.
4-(2-{2,4-Dioxo-3-azatricyclo[...]}-ethyl)-N-phenylpiperazine-1-carbothioamide
  • Structure : Incorporates a tricyclic aromatic system.
  • Physicochemical Properties :
    • Molecular Weight: 444.55 g/mol
    • Topological Polar Surface Area (TPSA): 88 Ų
    • LogP: 3.4 (indicating moderate lipophilicity) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) TPSA (Ų) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~450 (estimated) ~90 ~3.5 2 (OH, NH) 5
4a 338.14 85 3.1 1 (NH) 4
JNU-SM919 497.06 75 4.2 1 (NH) 3
Tricyclic Derivative 444.55 88 3.4 1 (NH) 4

Notes:

  • The bromo-hydroxy group in the target compound increases polarity (higher TPSA) compared to non-hydroxylated analogs.
  • Halogenation (Br) enhances molecular weight and may improve binding affinity via hydrophobic interactions.

Biological Activity

Overview of the Compound

Chemical Structure : The compound is characterized by its piperazine core, which is substituted with a 5-bromo-2-hydroxybenzenecarbothioyl group and an N-phenyl moiety. This structure suggests potential interactions with biological targets due to the presence of both hydrophobic and hydrophilic regions.

Molecular Formula : C18H20BrN3O2S2

Pharmacological Properties

  • Antimicrobial Activity : Compounds similar to piperazine derivatives have shown varying degrees of antimicrobial activity. The presence of bromine and hydroxyl groups may enhance this activity through mechanisms such as disrupting bacterial cell walls or interfering with metabolic pathways.
  • Anticancer Potential : Some studies have indicated that piperazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.
  • Neuropharmacological Effects : Piperazine compounds are often investigated for their effects on the central nervous system. They may act as anxiolytics or antidepressants, potentially influencing neurotransmitter systems such as serotonin and dopamine.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluating a series of piperazine derivatives, including those with similar substituents, found significant inhibitory effects against various bacterial strains, suggesting that modifications to the piperazine scaffold can enhance antimicrobial potency.
  • Cancer Cell Line Testing : Research involving piperazine-based compounds has shown promising results in inhibiting growth in several cancer cell lines, indicating a potential for further development into therapeutic agents.

Research Findings

  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the piperazine ring can significantly influence biological activity. For example, the introduction of electron-withdrawing groups like bromine can enhance binding affinity to target proteins.
  • Toxicity Studies : Preliminary toxicity assessments are crucial for understanding safety profiles. Compounds with similar structures have been evaluated for cytotoxicity, indicating that while some exhibit low toxicity, others may pose risks at higher concentrations.

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